Positional Isomer Head‑to‑Head: 3‑Hydroxy‑4‑Methoxy Substitution Delivers 1.67‑Fold Greater HIV‑1 Integrase Inhibition Than 4‑Hydroxy‑3‑Methoxy Isomer
In the same NCI‑Bethesda in vitro enzymatic assay curated by ChEMBL, (E)-phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CHEMBL131680) inhibited HIV‑1 integrase with an IC50 of 6.00 × 10⁴ nM (60 µM), whereas the positional isomer (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid phenethyl ester (CHEMBL442022) required 1.00 × 10⁵ nM (100 µM) [1][2]. The 1.67‑fold differential demonstrates that the relative orientation of the hydroxy and methoxy substituents directly modulates target‑site recognition.
| Evidence Dimension | HIV-1 integrase enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.00 × 10⁴ nM (60 µM) |
| Comparator Or Baseline | Positional isomer (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid phenethyl ester (CHEMBL442022/BDBM50029216): IC50 = 1.00 × 10⁵ nM (100 µM) |
| Quantified Difference | 1.67-fold greater potency (Δ = 40 µM) |
| Conditions | In vitro enzymatic inhibition assay; HIV-1 integrase target; NCI-Bethesda screening program; data curated by ChEMBL |
Why This Matters
Investigators running HIV‑1 integrase‑focused screens or SAR campaigns with CAPE‑class compounds should select the 3‑hydroxy‑4‑methoxy isomer over the 4‑hydroxy‑3‑methoxy isomer to maximize target‑engagement sensitivity.
- [1] BindingDB. BDBM50029215: (E)-3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid phenethyl ester, CHEMBL131680, IC50 = 6.00E+4 nM against HIV-1 integrase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029215 View Source
- [2] BindingDB. BDBM50029216: (E)-3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid phenethyl ester, CHEMBL442022, IC50 = 1.00E+5 nM against HIV-1 integrase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029216 View Source
